molecular formula C17H21N3O3S B2955740 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034248-56-9

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Cat. No.: B2955740
CAS No.: 2034248-56-9
M. Wt: 347.43
InChI Key: SJFRMSIHYQOPBO-SHTZXODSSA-N
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Description

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry research, particularly for the development of novel anti-inflammatory agents. Its molecular structure incorporates a pyrimidine ring, a heterocyclic scaffold known for its diverse pharmacological activities . Research into pyrimidine derivatives has shown that they can exhibit potent anti-inflammatory effects by modulating key inflammatory pathways and mediators . The anti-inflammatory activity of such compounds is often attributed to their inhibitory response against critical inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . The structure of this compound, featuring a trans-configured cyclohexyl linker, is designed to explore structure-activity relationships (SAR) and optimize target engagement. This product is intended for research purposes only, specifically for in vitro analysis and early-stage drug discovery. It is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound to investigate new mechanisms for managing chronic inflammatory conditions.

Properties

IUPAC Name

4-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-3-9-16(10-4-13)24(21,22)20-14-5-7-15(8-6-14)23-17-18-11-2-12-19-17/h2-4,9-12,14-15,20H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFRMSIHYQOPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide involves multiple steps. One common method starts with the preparation of 4-methylbenzenesulfonyl chloride by reacting 4-methylbenzenesulfonic acid with thionyl chloride under anhydrous conditions. This intermediate is then reacted with (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

On an industrial scale, the production may involve continuous flow reactors to optimize reaction conditions and increase yield. Key factors include temperature control, reagent concentration, and the use of catalysts to ensure efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is capable of undergoing various chemical reactions, including:

  • Oxidation: : The methyl group can be oxidized to form carboxylic acids.

  • Reduction: : The sulfonamide group can be reduced to amines under specific conditions.

  • Substitution: : The pyrimidin-2-yloxy moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Major Products Formed from These Reactions

Depending on the reaction, major products can include oxidized derivatives like carboxylic acids, reduced forms like primary or secondary amines, and substituted compounds where the pyrimidin-2-yloxy group is replaced with another functional group.

Scientific Research Applications

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules.

  • Biology: : Its derivatives are explored for their potential biological activities, including enzyme inhibition.

  • Medicine: : Research is ongoing to investigate its potential as a therapeutic agent in treating various diseases.

  • Industry: : It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide largely depends

Biological Activity

The compound 4-methyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl ring substituted with a pyrimidine group and a benzenesulfonamide moiety. Its molecular formula is C18H22N2O3SC_{18}H_{22}N_2O_3S, with a molecular weight of approximately 342.44 g/mol. The structural complexity allows for diverse interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The sulfonamide group can engage in hydrogen bonding, while the pyrimidine ring facilitates π-π stacking interactions and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition of growth. For instance, studies have demonstrated that derivatives of benzenesulfonamide can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

Recent studies have explored the anticancer potential of pyrimidine-containing compounds. For example, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models . The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. It has been investigated for its inhibitory effects on carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems. Inhibition studies revealed that the compound effectively reduces enzyme activity, indicating its potential use in treating conditions like glaucoma .

Data Table: Summary of Biological Activities

Activity Type Target/Organism Effect Observed Reference
AntimicrobialStaphylococcus aureusGrowth inhibition
AntimicrobialEscherichia coliGrowth inhibition
AnticancerMDA-MB-231 (breast cancer)Reduced cell proliferation
Enzyme InhibitionCarbonic anhydraseDecreased enzyme activity

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various benzenesulfonamide derivatives found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics .
  • Anticancer Activity : In vivo studies using mouse models inoculated with MDA-MB-231 cells showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Carbonic Anhydrase Inhibition : A pharmacokinetic study involving intraperitoneal administration in animal models demonstrated that the compound effectively inhibited carbonic anhydrase II activity, providing insights into its potential therapeutic applications for ocular diseases like glaucoma .

Comparison with Similar Compounds

4-Fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide (CAS 2034400-83-2)

  • Molecular Formula : C₁₆H₁₈FN₃O₃S
  • Key Features : Fluorine substitution at the benzene para-position.
  • However, the methyl group may improve lipophilicity and membrane permeability .

HMC Compounds (N-(4-hydroxy-4-methyl-cyclohexyl)benzenesulfonamide derivatives)

  • Example Structure : N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide.
  • Key Features : Hydroxy-methylcyclohexyl group instead of pyrimidinyloxy.
  • Comparison : The HMC compounds exhibit potent anti-inflammatory and anti-osteoporotic activity, suggesting that substitutions on the cyclohexyl ring significantly modulate biological targets. The pyrimidinyloxy group in the target compound may offer distinct binding interactions, possibly targeting kinases or nucleic acid-related pathways .

2,4-Dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide (CAS 2034204-57-2)

  • Molecular Formula : C₁₆H₂₀N₄O₂S
  • Key Features : Thiazole carboxamide replaces the benzenesulfonamide.
  • Comparison : The thiazole carboxamide group may reduce solubility compared to the sulfonamide but could enhance selectivity for specific enzyme pockets. The target compound’s sulfonamide group likely improves aqueous solubility, a critical factor for oral bioavailability .

Key Research Findings

Stereochemical Impact : The (1r,4r) stereochemistry of the cyclohexyl group in the target compound and its analogs (e.g., ’s piperazine derivatives) is critical for conformational stability and target binding. Stereoisomers often show divergent biological activities .

Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., ) generally exhibit better solubility and broader antimicrobial activity compared to carboxamide analogs. However, carboxamides may offer higher selectivity in enzyme inhibition .

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., F) : Enhance metabolic stability and electronic interactions with targets .
  • Electron-Donating Groups (e.g., CH₃) : Improve lipophilicity and membrane permeability, as seen in the target compound’s methyl group .

However, direct evidence requires further validation .

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